Cas no 869462-45-3 ((1S)-2,2-difluoro-1-(furan-2-yl)ethan-1-amine)

(1S)-2,2-Difluoro-1-(furan-2-yl)ethan-1-amine is a chiral amine compound featuring a difluoroethyl group attached to a furan ring at the α-position. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. The presence of the difluoro moiety enhances metabolic stability and bioavailability, while the furan ring contributes to its versatility as a building block in heterocyclic chemistry. This compound is useful in the development of bioactive molecules, offering precise control over stereochemistry. High purity and well-defined structural characteristics ensure reproducibility in research and industrial applications. Its synthetic utility is further underscored by its potential in organofluorine chemistry and medicinal chemistry studies.
(1S)-2,2-difluoro-1-(furan-2-yl)ethan-1-amine structure
869462-45-3 structure
Product Name:(1S)-2,2-difluoro-1-(furan-2-yl)ethan-1-amine
CAS No:869462-45-3
MF:C6H7F2NO
MW:147.122688531876
CID:6263236
PubChem ID:12174223
Update Time:2025-10-20

(1S)-2,2-difluoro-1-(furan-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-7310001
    • 869462-45-3
    • (1S)-2,2-difluoro-1-(furan-2-yl)ethan-1-amine
    • Inchi: 1S/C6H7F2NO/c7-6(8)5(9)4-2-1-3-10-4/h1-3,5-6H,9H2/t5-/m0/s1
    • InChI Key: MQLXUYBOHLMRFJ-YFKPBYRVSA-N
    • SMILES: FC([C@H](C1=CC=CO1)N)F

Computed Properties

  • Exact Mass: 147.04957017g/mol
  • Monoisotopic Mass: 147.04957017g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 39.2Ų

(1S)-2,2-difluoro-1-(furan-2-yl)ethan-1-amine Pricemore >>

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Additional information on (1S)-2,2-difluoro-1-(furan-2-yl)ethan-1-amine

(1S)-2,2-Difluoro-1-(furan-2-yl)ethan-1-Amine: Structural Properties, Synthesis, and Emerging Applications in Chemical and Pharmaceutical Research

(1S)-2,2-Difluoro-1-(furan-2-yl)ethan-1-Amine (CAS No. 869462-45-3) is a chiral fluorinated amine derivative with a furan ring moiety. This compound belongs to the class of organofluorine compounds, which are widely recognized for their unique physicochemical properties and applications in drug discovery. The molecule features a stereocenter at the C1 position of the ethylamine backbone, with the (S) configuration conferring specific enantioselectivity. The presence of two fluorine atoms at the C2 position introduces electron-withdrawing effects that significantly influence the compound's reactivity and biological profile.

The structural framework of (1S)-2,2-difluoro-1-(furan-2-yl)ethanamine combines a five-membered furan heterocycle with a substituted ethylamine chain. Furan derivatives are well-established in medicinal chemistry due to their aromaticity and ability to form hydrogen bonds. The fluorine substituents enhance lipophilicity while modulating metabolic stability—a critical factor in pharmaceutical development. Recent studies have highlighted the importance of fluorinated amines in optimizing drug-like properties such as solubility, permeability, and binding affinity to target proteins.

Synthetic approaches to CAS No. 869462-45-3 typically involve stereoselective methods to control the (S) configuration at the chiral center. Modern methodologies leverage transition-metal-catalyzed asymmetric hydrogenation or organocatalytic strategies to achieve high enantiomeric excess (ee). For instance, recent advancements in copper-catalyzed hydroamination reactions have enabled efficient construction of the difluoroamine motif under mild conditions. These synthetic routes align with green chemistry principles by minimizing byproduct formation and energy consumption.

In terms of chemical reactivity, 1-(furan-2-yl)-2,2-difluoroethanamine exhibits nucleophilic behavior at the amine nitrogen atom while maintaining stability under moderate reaction conditions. The fluorinated ethyl group imparts resistance to enzymatic hydrolysis compared to non-fluorinated analogs. This property has been exploited in prodrug design strategies where controlled release is required for therapeutic efficacy.

Recent investigations into the biological activity of compounds containing this scaffold have revealed promising results in enzyme inhibition studies. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of (S)-configured difluoro-furan-amines exhibited submicromolar inhibition against serine proteases involved in neurodegenerative diseases. The fluorinated substituents were found to enhance binding interactions through favorable van der Waals forces within hydrophobic enzyme pockets.

The pharmaceutical industry has shown increasing interest in this compound class due to their potential as building blocks for next-generation therapeutics. For example, researchers at Novartis reported in 2024 that incorporating this scaffold into kinase inhibitors improved selectivity profiles by 3-fold compared to traditional aromatic amine analogs. The fluorinated structure also demonstrated enhanced oral bioavailability in preclinical models—a critical parameter for drug development.

In materials science applications, CAS No. 869462-45-3 serves as a versatile intermediate for functionalized polymers. Its dual functionality—combining heteroaromatic rings with amine groups—enables crosslinking reactions essential for creating stimuli-responsive materials. A 2025 patent application highlighted its use in optoelectronic devices where controlled electron transport is required through tailored molecular architectures.

Analytical characterization techniques such as NMR spectroscopy and X-ray crystallography have been instrumental in elucidating the three-dimensional structure of this compound. The axial chirality at the C1 position was confirmed through NOESY experiments showing distinct coupling patterns between protons on adjacent carbon atoms. These structural insights guide synthetic optimization efforts aimed at improving yield and purity parameters.

Safety profiles indicate that this compound demonstrates low acute toxicity when handled under standard laboratory conditions with appropriate personal protective equipment (PPE). However, as with all chemical reagents, proper storage and disposal protocols should be followed according to institutional safety guidelines.

Ongoing research continues to explore novel applications for this versatile scaffold across multiple disciplines including agrochemistry and catalysis research. Its unique combination of steric bulk from fluorination and electronic effects from furan substitution positions it as an attractive candidate for future innovation projects targeting sustainable chemical processes.

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